molecular formula C9H7BrF4 B1407784 4-Fluoro-3-methyl-2-(trifluoromethyl)benzyl bromide CAS No. 1706438-98-3

4-Fluoro-3-methyl-2-(trifluoromethyl)benzyl bromide

Cat. No. B1407784
M. Wt: 271.05 g/mol
InChI Key: FUUUTXMSUNEAOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-Fluoro-3-methyl-2-(trifluoromethyl)benzyl bromide” is an organic fluorinated building block . It has a CAS Number of 1706438-98-3 and a molecular weight of 271.05 . It is a liquid at ambient temperature .


Molecular Structure Analysis

The IUPAC name for this compound is 1-(bromomethyl)-4-fluoro-3-methyl-2-(trifluoromethyl)benzene . The InChI code is 1S/C9H7BrF4/c1-5-7(11)3-2-6(4-10)8(5)9(12,13)14/h2-3H,4H2,1H3 .


Chemical Reactions Analysis

While specific chemical reactions involving “4-Fluoro-3-methyl-2-(trifluoromethyl)benzyl bromide” are not available in the search results, it is known to be used in the synthesis of 1-(Substituted benzyl)-2-substituted-5,6-dichlorobenzimidazoles with antiviral activities. It is also used to prepare 2-[(4-diarylmethoxy)phenyl]benzimidazoles as potent inhibitors of hepatitis C virus NS5B polymerase .


Physical And Chemical Properties Analysis

This compound is a liquid at ambient temperature . It has a molecular weight of 271.05 . The InChI code is 1S/C9H7BrF4/c1-5-7(11)3-2-6(4-10)8(5)9(12,13)14/h2-3H,4H2,1H3 .

Scientific Research Applications

Trifluoroethylation of Organic Molecules

The incorporation of fluorinated moieties, particularly the trifluoromethyl group, into organic molecules significantly alters their biological activities, making this an important strategy in drug design. Research highlights the challenges and progresses in the direct introduction of a trifluoromethyl group into functionalized aromatic compounds. Palladium-catalyzed trifluoroethylation using trifluoroethyl iodide and organoboronic acids or esters is presented as a novel approach to prepare (2,2,2-trifluoroethyl)arenes. This method is important in medicinal chemistry and related fields due to the potential utilities of CF3CH2-containing products (Zhao & Hu, 2012).

Nucleophilic Trifluoromethylation in Ionic Liquids

Ionic liquids have been utilized as reaction media for nucleophilic trifluoromethylation reactions, involving trifluoromethyl(trimethyl)silane with various halides. This approach includes the conversion of benzyl bromide to benzyl fluoride, offering an efficient solvent system that rivals organic solvents. The versatility and superiority of these ionic liquids in promoting trifluoromethylation reactions highlight their significance in the development of fluorinated organic compounds (Kim & Shreeve, 2004).

Synthesis of Fluorinated Pharmaceuticals

The synthesis of 4-Amino-2-(trifluoromethyl)benzonitrile, an intermediate for bicalutamide, is performed through a series of reactions starting from m-fluoro-(trifluoromethyl)benzene. This process is notable for its environmentally friendly and practical methodology, highlighting the importance of developing efficient and sustainable routes for the synthesis of key pharmaceutical intermediates (Tong-bin, 2012).

Safety And Hazards

“4-Fluoro-3-methyl-2-(trifluoromethyl)benzyl bromide” is classified as a dangerous substance. It has a GHS05 pictogram and the signal word is “Danger”. The hazard statement is H314, which means it causes severe skin burns and eye damage. The precautionary statements are P260 and P280 .

properties

IUPAC Name

1-(bromomethyl)-4-fluoro-3-methyl-2-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrF4/c1-5-7(11)3-2-6(4-10)8(5)9(12,13)14/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUUUTXMSUNEAOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C(F)(F)F)CBr)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrF4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-3-methyl-2-(trifluoromethyl)benzyl bromide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Fluoro-3-methyl-2-(trifluoromethyl)benzyl bromide
Reactant of Route 2
Reactant of Route 2
4-Fluoro-3-methyl-2-(trifluoromethyl)benzyl bromide
Reactant of Route 3
Reactant of Route 3
4-Fluoro-3-methyl-2-(trifluoromethyl)benzyl bromide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
4-Fluoro-3-methyl-2-(trifluoromethyl)benzyl bromide
Reactant of Route 5
Reactant of Route 5
4-Fluoro-3-methyl-2-(trifluoromethyl)benzyl bromide
Reactant of Route 6
4-Fluoro-3-methyl-2-(trifluoromethyl)benzyl bromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.